molecular formula C11H12Br2O4 B13087315 Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Cat. No.: B13087315
M. Wt: 368.02 g/mol
InChI Key: GCZKDHSWKXINQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a hydroxyl group, and a methoxy group attached to a benzoate ester. Its molecular formula is C10H10Br2O4, and it has a molecular weight of 353.99 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate typically involves multi-step organic reactions One common method includes the bromination of a suitable precursor, followed by esterification and functional group modifications For instance, starting with a hydroxybenzoate derivative, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carbonyl-containing benzoates.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-(bromomethyl)propionate
  • 3-Bromo-2-(bromomethyl)propionic acid
  • Ethyl 3-bromo-2-(bromomethyl)propanoate

Uniqueness

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate is unique due to the presence of both bromine atoms and functional groups (hydroxyl and methoxy) on a benzoate ester. This combination of functional groups provides a versatile platform for various chemical modifications and interactions, making it valuable in multiple research and industrial applications.

Biological Activity

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate, a compound with the CAS number 99859-57-1, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique benzoate structure, featuring multiple bromine substituents, a hydroxyl group, and a methoxy group. Its molecular formula is C₁₈H₁₈Br₂O₅, with a molecular weight of 368.02 g/mol. The presence of these functional groups suggests diverse reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown significant inhibition of cancer cell proliferation in vitro. A related compound demonstrated an EC50 value of 6.8 ± 1.1 µM against Jurkat T cells, indicating potent activation of immune responses .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of similar brominated compounds. For example, certain derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNFα and IL-6 . This suggests that this compound may also possess anti-inflammatory properties worth investigating.

Neuroprotective Effects

Neuroprotective activities have also been explored in related compounds. For instance, some derivatives exhibited protective effects against cobalt chloride-induced neurotoxicity in PC12 cells . This raises the possibility that this compound may similarly protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Study Findings Reference
Anticancer Activity Compound exhibited EC50 of 6.8 µM on Jurkat T cells
Anti-inflammatory Activity Inhibition of TNFα and IL-6 production
Neuroprotective Effects Protection against cobalt chloride-induced neurotoxicity in PC12 cells

Future Directions

The unique structure of this compound presents opportunities for further research into its biological activities. Future studies should focus on:

  • In vivo studies: To assess the efficacy and safety profile in living organisms.
  • Mechanistic studies: To elucidate the precise pathways through which this compound exerts its biological effects.
  • Structure-activity relationship (SAR) analyses: To identify modifications that enhance its therapeutic potential.

Properties

Molecular Formula

C11H12Br2O4

Molecular Weight

368.02 g/mol

IUPAC Name

ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C11H12Br2O4/c1-3-17-11(15)9-6(5-12)10(13)8(16-2)4-7(9)14/h4,14H,3,5H2,1-2H3

InChI Key

GCZKDHSWKXINQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1O)OC)Br)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.